DICHLOROMETHYL N-BUTYL ETHER

Beschreibung

The exact mass of the compound Butyl Dichloromethyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

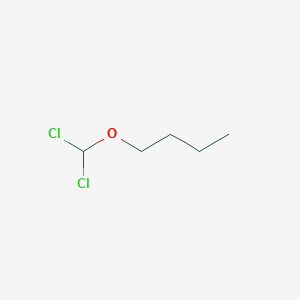

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(dichloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVHBNABFJZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401497 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-73-2 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DICHLOROMETHYL N-BUTYL ETHER CAS number 5312-73-2

An In-depth Technical Guide to DICHLOROMETHYL N-BUTYL ETHER (CAS 5312-73-2) for Advanced Chemical Synthesis

Introduction

This compound (CAS No. 5312-73-2), also known as 1-(dichloromethoxy)butane, is a reactive chemical intermediate with significant potential for researchers, scientists, and professionals in drug development and fine chemical synthesis.[1] Its unique structure, featuring a dichloromethyl group attached to a butoxy moiety, renders it a versatile reagent for introducing specific functionalities in complex organic molecules. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity, applications, and critical safety protocols, grounded in the perspective of a senior application scientist. The focus is not merely on procedure but on the underlying chemical principles that dictate its effective and safe utilization.

Section 1: Physicochemical Properties & Structural Elucidation

Understanding the fundamental physicochemical properties of a reagent is the cornerstone of its successful application in synthesis. This compound is a colorless to pale yellow liquid characterized by its high flammability and sensitivity to air and moisture.[1] Its limited solubility in water and good solubility in common organic solvents are dictated by the hydrophobic n-butyl chain and the polar dichloromethoxy group.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 5312-73-2 | [2] |

| Molecular Formula | C₅H₁₀Cl₂O | |

| Molecular Weight | 157.03 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 50 °C @ 11 mmHg | |

| Specific Gravity (20/20) | 1.11 | |

| Refractive Index | 1.44 | |

| Flash Point | 12 °C | |

| Purity | >98.0% (by GC) |

Section 2: Analytical & Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in sensitive synthetic applications. While a dedicated public spectral database for this specific molecule is sparse, its expected spectroscopic fingerprint can be reliably predicted based on its structure and data from analogous compounds like di-n-butyl ether and dichloromethyl methyl ether.[3][4]

Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |

| ¹H NMR | -O-CH(Cl₂) | ~6.5 - 7.0 ppm (singlet) | The single proton on the dichloromethyl carbon is strongly deshielded by two adjacent chlorine atoms and the ether oxygen, resulting in a significant downfield shift. |

| -O-CH₂- | ~3.6 - 3.8 ppm (triplet) | Protons on the carbon adjacent to the ether oxygen are deshielded. | |

| -CH₂-CH₂-CH₂- | ~1.4 - 1.7 ppm (multiplet) | Methylene protons of the butyl chain. | |

| -CH₃ | ~0.9 ppm (triplet) | Terminal methyl group of the butyl chain. | |

| ¹³C NMR | -O-CH(Cl₂) | ~100 - 110 ppm | The dichlorinated carbon experiences a strong downfield shift. |

| -O-CH₂- | ~70 - 75 ppm | Carbon adjacent to the ether oxygen. | |

| IR Spectroscopy | C-O Stretch | 1050 - 1150 cm⁻¹ (strong) | Characteristic strong absorption for ethers.[3] |

| C-Cl Stretch | 700 - 850 cm⁻¹ (strong) | Strong absorptions are expected for the C-Cl bonds. | |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H stretching from the butyl group. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 156, 158, 160 | The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key identifier, with an approximate ratio of 9:6:1. |

Protocol: NMR Sample Preparation and Analysis

-

Inert Environment: Due to the compound's air and moisture sensitivity, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solvent Selection: Use a dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. Ensure the solvent is free from residual water and acidic impurities.

-

Sample Preparation: In a dry NMR tube, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sealing: Securely cap the NMR tube and seal it with parafilm to prevent atmospheric contamination before and during analysis.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. A standard acquisition time for ¹H NMR should suffice, while a longer acquisition may be needed for ¹³C NMR to achieve a good signal-to-noise ratio for all carbons.

-

Interpretation: Analyze the resulting spectra, comparing the observed chemical shifts, multiplicities, and integrations with the predicted values in the table above to confirm the structure and assess purity.

Section 3: Synthesis Pathway and Experimental Protocol

Proposed Synthesis Reaction

Sources

Dichloromethyl n-butyl ether molecular weight and formula

An In-depth Technical Guide to Dichloromethyl n-Butyl Ether: Properties, Synthesis, and Handling

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a significant reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and applications. This document moves beyond basic data to offer insights into its chemical behavior, synthesis, and safe handling protocols, grounded in established chemical principles.

Core Molecular and Physical Properties

This compound is a halogenated ether that serves as a versatile building block in organic chemistry. Its reactivity is primarily dictated by the dichloromethyl group attached to the ether oxygen, which makes it a useful precursor for various functional group transformations.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:

These values are critical for stoichiometric calculations in reaction planning and for analytical characterization, such as mass spectrometry.

Physicochemical Data

A summary of the key physical properties of this compound is presented below. This data is essential for its handling, purification, and use as a reagent in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 5312-73-2 | [1][2][3] |

| IUPAC Name | 1-(dichloromethoxy)butane | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 50 °C at 11 mmHg | [3] |

| Specific Gravity | 1.11 (20/20 °C) | [3] |

| Refractive Index | 1.44 | [3] |

| Purity | Typically >98.0% (GC) | [2][3] |

The boiling point under reduced pressure indicates that this compound is amenable to purification by vacuum distillation. Its density, being greater than water, is a practical consideration for aqueous workup procedures.

Chemical Structure and Reactivity

The structure of this compound is key to its chemical utility. The presence of two chlorine atoms on the α-carbon to the ether oxygen significantly influences its reactivity.

Caption: Plausible workflow for the synthesis of this compound.

Rationale for Experimental Choices

-

Use of an Acetal Precursor: Starting with an acetal like dibutoxymethane is a standard and safer alternative to methods that might generate highly toxic impurities. [4]* Lewis Acid Catalysis: A catalyst like zinc chloride or a zinc salt can effectively facilitate the halide exchange reaction under milder conditions than strong protic acids, which could cause unwanted side reactions. [4]* Vacuum Distillation: Given the boiling point of the product, purification by vacuum distillation is the logical choice to prevent thermal decomposition and to efficiently separate it from less volatile impurities and byproducts. [3]

Safety and Handling Protocols

This compound is a hazardous chemical that requires strict safety protocols. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

-

Highly flammable liquid and vapour (H225): It has a low flash point of 12 °C and poses a significant fire risk. [3][5]* Causes skin irritation (H315): Direct contact with the skin can lead to irritation. [5]* Causes serious eye irritation (H319): Contact with eyes can result in serious damage. [5]* Air Sensitive: The compound should be stored under an inert gas atmosphere. [3]

Self-Validating Handling Protocol

To ensure safety, the following step-by-step protocol must be followed. Each step includes a validation check to confirm safety compliance.

-

Preparation and Engineering Controls:

-

Action: Conduct all handling of this compound within a certified chemical fume hood.

-

Validation: Ensure the fume hood has a face velocity appropriate for handling flammable and irritating chemicals.

-

-

Personal Protective Equipment (PPE):

-

Action: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.

-

Validation: Before starting work, inspect all PPE for any signs of damage or degradation.

-

-

Handling and Dispensing:

-

Action: Keep the container tightly closed when not in use. [5]Keep away from heat, sparks, open flames, and other ignition sources. [5][6]Use non-sparking tools for all transfers. Store under an inert atmosphere. [7] * Validation: Ensure all potential ignition sources are removed from the immediate work area.

-

-

Spill and Emergency Procedures:

-

Action: In case of a small spill, use an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For fires, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. [5] * Validation: Confirm that appropriate spill kits and fire extinguishers are readily accessible and that personnel are trained in their use.

-

-

Storage:

-

Action: Store in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [3][7]The container should be stored under an inert gas. [3] * Validation: The storage area should be designated for flammable liquids and meet all institutional and regulatory requirements.

-

Conclusion

This compound is a valuable reagent with well-defined physical properties. While its direct synthesis protocols are not extensively detailed in the literature, a robust synthesis strategy can be designed based on established chemical principles for similar compounds. Its utility in research and development is significant, but it must be handled with the utmost care due to its hazardous nature. The protocols and data presented in this guide are intended to provide researchers with the necessary information to use this compound safely and effectively.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: di-n-butyl ether. [Link]

-

Berliner, M. A.; Belecki, K. A Zinc-Catalyzed, Low-Temperature Exchange Reaction for the Preparation of α-Halo Ethers. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound | 5312-73-2 [sigmaaldrich.com]

- 2. Butyl Dichloromethyl Ether | CymitQuimica [cymitquimica.com]

- 3. Butyl Dichloromethyl Ether | 5312-73-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Dichloromethyl n-Butyl Ether

Introduction: Unveiling the Molecular Identity of Dichloromethyl n-Butyl Ether

This compound (C₅H₁₀Cl₂O), a halogenated ether, presents a unique analytical challenge due to the combined spectroscopic influences of the ether linkage and the dichlorinated methyl group. This guide provides an in-depth exploration of the infrared (IR) and mass spectrometric (MS) characteristics of this compound, offering a robust framework for its identification and structural elucidation. With a molecular weight of 157.03 g/mol , this colorless liquid requires careful handling due to its sensitivity and flammability. Understanding its spectroscopic fingerprint is paramount for researchers in synthetic chemistry, drug development, and materials science where precise molecular characterization is non-negotiable. This document moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral features, thereby empowering the analyst to interpret data with confidence and authority.

Part 1: Infrared (IR) Spectroscopy - Probing Vibrational Signatures

Infrared spectroscopy serves as a powerful, non-destructive technique to identify functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the IR spectrum is dominated by the vibrational modes of its C-H, C-O, and C-Cl bonds.

Theoretical Framework: Predicting the IR Spectrum

The structure of this compound (CH₃CH₂CH₂CH₂-O-CHCl₂) suggests several key vibrational modes that will give rise to distinct absorption bands:

-

C-H Stretching: The n-butyl group contains numerous sp³ hybridized C-H bonds, which are expected to produce strong absorption bands in the 2850-3000 cm⁻¹ region.[1]

-

C-O-C Stretching: The ether linkage is the most prominent functional group. Asymmetric stretching of the C-O-C bond in saturated acyclic ethers typically results in a strong, characteristic absorption between 1140 and 1070 cm⁻¹.[2] This is often the most diagnostic peak for identifying an ether.

-

C-Cl Stretching: The presence of two chlorine atoms on the methyl group will lead to C-Cl stretching vibrations. These absorptions are typically found in the fingerprint region, between 850 and 550 cm⁻¹, and can be complex due to rotational isomerism.[3][4]

-

CH₂ Bending (Scissoring): The methylene groups of the n-butyl chain will exhibit a characteristic bending vibration around 1465 cm⁻¹.

-

CH₃ Bending (Asymmetric and Symmetric): The terminal methyl group will show asymmetric bending near 1450 cm⁻¹ and symmetric bending (umbrella mode) near 1375 cm⁻¹.

Anticipated IR Spectrum and Data Interpretation

Based on the theoretical framework, a representative IR spectrum of this compound would exhibit the following key absorptions. The table below summarizes the expected peaks, their corresponding vibrational modes, and their anticipated intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2870 | C-H (sp³) stretching (n-butyl) | Strong |

| 1465 | CH₂ bending (scissoring) | Medium |

| 1380 | CH₃ symmetric bending (umbrella) | Medium |

| ~1120 | C-O-C asymmetric stretching | Strong |

| 800-600 | C-Cl stretching | Medium-Strong |

The strong C-O-C stretching band around 1120 cm⁻¹ would be a primary indicator of the ether functionality.[5][6][7] The C-Cl stretches, while potentially broad or split, are crucial for confirming the presence of the halogenation.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A self-validating protocol for obtaining the IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is detailed below. ATR is chosen for its minimal sample preparation and suitability for liquid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory (typically a diamond or zinc selenide crystal) is clean. Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, apply a single drop of this compound to the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

-

Perform a baseline correction if necessary to ensure a flat baseline.

-

Use the peak-picking function of the software to identify the precise wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new background spectrum and ensuring no sample peaks are present.

-

Part 2: Mass Spectrometry - Deciphering the Fragmentation Puzzle

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is the most common ionization technique, which involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.[8]

Theoretical Framework: Predicting the Fragmentation Pathway

Upon electron impact, this compound will form a molecular ion (M⁺˙). The molecular weight is 157.03, but due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][9] This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments.

The primary fragmentation pathways for ethers involve cleavage of the C-C bond alpha to the oxygen atom (α-cleavage) and cleavage of the C-O bond.[10][11]

-

Molecular Ion (M⁺˙): The molecular ion peak cluster is expected at m/z 156 (for C₅H₁₀³⁵Cl₂O), m/z 158 (for C₅H₁₀³⁵Cl³⁷ClO), and m/z 160 (for C₅H₁₀³⁷Cl₂O). The relative intensities of these peaks will be approximately 9:6:1.

-

α-Cleavage: The most favorable α-cleavage is the loss of the largest alkyl radical, which in this case is a propyl radical (CH₃CH₂CH₂•), from the butyl chain. This would lead to a resonance-stabilized oxonium ion at m/z 115 (containing two chlorine atoms).

-

Loss of Butyl Radical: Cleavage of the O-butyl bond can lead to the formation of a butyl radical and a dichloromethoxonium ion at m/z 113.

-

Loss of a Chlorine Atom: The molecular ion can lose a chlorine radical to form a cation at m/z 121 (containing one chlorine atom).

-

Formation of Butyl Cation: Cleavage can also result in the formation of a butyl cation (C₄H₉⁺) at m/z 57.

-

McLafferty-type Rearrangement: While less common for simple ethers, a rearrangement involving the transfer of a hydrogen atom from the butyl chain to the oxygen, followed by cleavage, could occur.

Anticipated Mass Spectrum and Data Interpretation

The EI mass spectrum of this compound is predicted to show a complex pattern of peaks. The table below outlines the most probable key fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 156, 158, 160 | [C₅H₁₀Cl₂O]⁺˙ (Molecular Ion) | Confirms molecular weight and presence of 2 Cl atoms |

| 121, 123 | [C₅H₁₀ClO]⁺ | Loss of a Cl radical from the molecular ion |

| 113, 115, 117 | [CHCl₂O]⁺ | Loss of butyl radical |

| 83, 85, 87 | [CHCl₂]⁺ | Dichloromethyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation (from fragmentation of butyl group) |

The base peak (the most intense peak) is likely to be the butyl cation at m/z 57 or a fragment resulting from α-cleavage. The isotopic clusters for chlorine-containing fragments are the most definitive feature for structural confirmation.

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events in the mass spectrometer can be visualized using the following diagram.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for analyzing a liquid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is ideal for separating the analyte from any potential impurities before it enters the mass spectrometer.

-

GC-MS System Preparation:

-

Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. A standard tuning compound like perfluorotributylamine (PFTBA) should be used.

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane. Dilution is crucial to avoid saturating the detector.

-

-

Injection and Separation:

-

Inject 1 µL of the prepared solution into the GC inlet. The sample will be vaporized and swept onto the analytical column by the carrier gas.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they pass through the GC column.

-

-

Mass Spectrometry Analysis:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.[12]

-

The mass analyzer (e.g., a quadrupole) will be set to scan a mass range, typically from m/z 40 to 400, to detect the molecular ion and all relevant fragment ions.

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value.

-

The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound.

-

The mass spectrum corresponding to this peak can then be extracted and analyzed. Compare the obtained spectrum with the predicted fragmentation pattern and check for the characteristic chlorine isotope patterns to confirm the compound's identity.

-

Conclusion

The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key ether and alkyl halide functional groups through their characteristic vibrational frequencies. Mass spectrometry complements this by providing the exact molecular weight and invaluable structural information through predictable and diagnostic fragmentation pathways, most notably the isotopic patterns arising from the two chlorine atoms. The methodologies and theoretical insights presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and structurally related molecules.

References

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Khan Academy. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, Spring). Radicals and Mass Spectrometry (MS). Retrieved from [Link]

-

Jus, M., & Pihlar, B. (2015). MIR and NIR group spectra of n-alkanes and 1-chloroalkanes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 834-843. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyl ether IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Coppe, B. C., Borille, B. T., Fiorentin, T. R., & Limberger, R. P. (2020). Mass spectra ethanol, diethyl ether, dichloromethane, chloroform, ethyl acetate, and n-butanol with their proposed fragmentation. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]

-

Rozek, A. L., Bentley, F. F., & Davidson, A. D. (1965). Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-lOO-cm-I Region. The Journal of Chemical Physics, 42(10), 3331-3335. Retrieved from [Link]

-

MassBank. (2008, October 21). DICHLOROMETHANE; EI-B; MS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Safe Handling of Dichloromethyl n-Butyl Ether

This guide provides a comprehensive overview of the safety protocols and handling procedures for dichloromethyl n-butyl ether (CAS No. 5312-73-2). It is intended for researchers, scientists, and drug development professionals who may utilize this reagent in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure a high standard of safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a halogenated ether used in organic synthesis. Understanding its fundamental properties is the first step in a robust risk assessment. This compound is a colorless to almost colorless liquid and requires careful handling due to its chemical characteristics.[1]

| Identifier | Value | Source |

| IUPAC Name | 1-(dichloromethoxy)butane | [2] |

| CAS Number | 5312-73-2 | [1][3] |

| Molecular Formula | C₅H₁₀Cl₂O | [1] |

| Molecular Weight | 157.03 g/mol | [1] |

| Physical State | Liquid (at 20°C) | [1] |

| Boiling Point | 50°C @ 11 mmHg | [1] |

| Flash Point | 12°C | [1] |

| Specific Gravity | 1.11 (20/20) | [1] |

| Sensitivity | Air Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with its high flammability and its irritant effects on skin and eyes.[3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |

Causality of Hazards:

-

High Flammability (H225): The very low flash point of 12°C means that vapors can ignite at typical room temperatures from a nearby spark, flame, or hot surface.[1] The risk is compounded by the fact that ether vapors are often heavier than air and can accumulate, traveling considerable distances to an ignition source.[4][5]

-

Skin and Eye Irritation (H315 & H319): As a chlorinated ether, the compound can defat the skin, leading to irritation, and can cause significant, potentially damaging irritation upon contact with the sensitive tissues of the eyes.[3]

Logical Framework for Risk Assessment

A systematic approach to risk assessment is crucial before any handling of this chemical. The process involves identifying hazards, evaluating the associated risks, implementing control measures, and reviewing their effectiveness.

Caption: A cyclical approach to chemical risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for mitigating the risks associated with this compound.

Engineering and Administrative Controls

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to control flammable and potentially irritating vapors.[6]

-

Ignition Source Control: Strictly eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[3] Use of explosion-proof electrical equipment is required.[6]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that containers are properly grounded and bonded during transfer operations.[6]

-

Designated Area: All work with this chemical should be conducted in a designated and clearly marked area to prevent cross-contamination and unintended exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards of the chemical. The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale |

| Hand Protection | Butyl Rubber or Nitrile Gloves. | Butyl gloves offer superior protection against ethers and toxic materials.[7][8] Nitrile provides good general chemical resistance.[7][9] Always check manufacturer's permeation data. |

| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[10] | Protects against splashes that can cause serious eye irritation.[3] |

| Skin/Body Protection | Flame-retardant laboratory coat. Closed-toe shoes are mandatory. | Provides a barrier against skin contact and offers protection from fire hazards. |

| Respiratory Protection | Not typically required when using a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor canister is necessary.[11] | Prevents inhalation of irritating vapors. |

Protocol: Donning and Doffing PPE

This sequence is designed to minimize the risk of contamination.

Donning (Putting On) PPE:

-

Put on the laboratory coat and fasten it completely.

-

Put on chemical safety goggles.

-

Wash hands thoroughly.

-

Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

-

Remove the laboratory coat by rolling it inside-out, without shaking it.

-

Remove safety goggles.

-

Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is below 15°C in a dark place.[1]

-

Inert Atmosphere: The compound is air-sensitive and should be stored under an inert gas like nitrogen or argon.[1]

-

Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[3] Avoid contact with strong oxidizing agents and strong acids.[12]

-

Peroxide Formation: While not explicitly documented for this specific molecule in the available SDS, ethers as a class are known to form explosive peroxides upon exposure to air and light.[5][12] It is a prudent and field-proven practice to date containers upon opening and to test for peroxides before use, especially if the material has been stored for an extended period.

Safe Handling Workflow

The following diagram outlines the key decision points and actions from receiving the chemical to its final disposal.

Caption: Logical workflow for the safe laboratory use of this compound.

Emergency Procedures

Preparedness is key to managing any laboratory incident effectively.

First-Aid Measures

Immediate action is required in case of exposure. Always seek medical attention after providing first aid.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |

| Skin Contact | Take off immediately all contaminated clothing.[3] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[4] If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[12] Seek immediate medical attention. |

Fire and Explosion Response

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3] Do NOT use a direct water stream, as it may spread the fire.[6]

-

Specific Hazards: This is a highly flammable liquid.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] Containers may explode when heated.[14] Hazardous combustion products include carbon monoxide and carbon dioxide.[6][15]

-

Fire-Fighting Actions: Evacuate the area. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool.[14]

Protocol: Small Chemical Spill Cleanup (<100 mL)

-

Alert personnel in the immediate area and evacuate if necessary.

-

Ensure all ignition sources are removed.

-

If safe to do so, improve ventilation by opening the fume hood sash.

-

Wear the minimum PPE outlined in section 3.2.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[6]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials (including gloves) as hazardous waste.

-

Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.

Toxicological and Disposal Considerations

Toxicological Information

The primary toxicological concerns are acute irritation to the skin and eyes.[3] While specific data on chronic exposure or systemic toxicity for this compound is limited, related glycol ethers can have adverse effects on the liver or kidneys at high doses, and symptoms of overexposure may include dizziness, headache, and nausea.[7][12][16] All uncharacterized chemicals should be handled as if they are potentially toxic.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.[1]

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's certified Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[6][15]

References

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: di-n-butyl ether. Source: Chemos GmbH & Co. KG. URL: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether. Source: NJ.gov. URL: [Link]

-

Guardian Manufacturing. (n.d.). Guardian Butyl Smooth Gloves - 7 mil-35 mil. Source: Guardian Manufacturing. URL: [Link]

-

Forrester, M. B. (2024). Glycol Ether Toxicology. Source: NCBI Bookshelf. URL: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: BUTYL ETHER. Source: NJ.gov. URL: [Link]

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Source: MCR Safety. URL: [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedures. Source: Environmental Health & Safety, UCSB. URL: [Link]

-

Health Canada. (2025). Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE). Source: Canada.ca. URL: [Link]

-

Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether. Source: CDC. URL: [Link]

-

Wikipedia. (n.d.). Dibutyl ether. Source: Wikipedia. URL: [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Source: American Chemistry Council. URL: [Link]

Sources

- 1. Butyl Dichloromethyl Ether | 5312-73-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 5312-73-2 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Dibutyl ether - Wikipedia [en.wikipedia.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. nj.gov [nj.gov]

- 8. dqeready.com [dqeready.com]

- 9. mcrsafety.com [mcrsafety.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether [cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. ehs.ucr.edu [ehs.ucr.edu]

- 14. nj.gov [nj.gov]

- 15. chemos.de [chemos.de]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes & Protocols: The Rieche Formylation Utilizing Dichloromethyl n-Butyl Ether for the Synthesis of Aromatic Aldehydes

Abstract

The introduction of a formyl group (-CHO) onto an aromatic nucleus is a cornerstone of synthetic organic chemistry, providing critical aldehyde intermediates for the construction of complex molecules in pharmaceutical and materials science. This guide provides a detailed technical overview and robust protocols for the use of dichloromethyl n-butyl ether in Friedel-Crafts type reactions, a process commonly known as the Rieche formylation. We will delve into the mechanistic underpinnings of this reaction, offer field-proven experimental procedures, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful formylation technique.

Introduction: The Strategic Importance of Aromatic Formylation

Aromatic aldehydes are exceptionally versatile intermediates, serving as precursors for a vast array of functional groups, including carboxylic acids, alcohols, imines, and more complex heterocyclic systems. The Friedel-Crafts reaction and its variants represent a primary class of electrophilic aromatic substitution (EAS) reactions for forging new carbon-carbon bonds on an aromatic ring.[1] While classical Friedel-Crafts acylation is highly effective for introducing keto-groups, the direct introduction of a formyl group presents unique challenges. For instance, the requisite electrophile, formyl chloride, is inherently unstable.[1]

The Rieche formylation overcomes this limitation by employing dichloromethyl alkyl ethers, such as this compound, as stable formyl cation synthons.[2][3] In the presence of a suitable Lewis acid, these reagents generate a potent electrophile capable of reacting with electron-rich aromatic systems to afford the corresponding aldehydes in good to excellent yields after a hydrolysis workup.[3][4] This method is particularly distinguished by its efficacy with activated substrates like phenols, phenol ethers, and polycyclic aromatic hydrocarbons.[4]

Reaction Mechanism: Activation and Electrophilic Attack

The Rieche formylation proceeds via a well-established electrophilic aromatic substitution pathway.[5] The success of the reaction hinges on the activation of the this compound by a strong Lewis acid, typically titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or aluminum trichloride (AlCl₃).[2]

The mechanism can be dissected into three primary stages:

-

Formation of the Electrophile: The Lewis acid coordinates to one of the chlorine atoms of the this compound. This coordination polarizes the C-Cl bond, facilitating the departure of a chloride ion and forming a highly reactive, resonance-stabilized alkoxy-chlorocarbenium ion. This cation is the key electrophilic species that attacks the aromatic ring.

-

Electrophilic Aromatic Substitution: The π-electron system of the electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the carbenium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cyclohexadienyl cation, often referred to as a sigma complex or arenium ion. A base (such as the displaced chloride complex) then abstracts a proton from the site of substitution, restoring aromaticity and yielding an α-chloro-α-alkoxy intermediate.

-

Hydrolysis to Aldehyde: The reaction is quenched with water or an aqueous solution. The α-chloro ether intermediate is unstable in the presence of water and readily hydrolyzes to the final aromatic aldehyde product.

Application Scope and Advantages

The Rieche formylation is a valuable tool with several distinct advantages:

-

Substrate Scope: It is highly effective for electron-rich systems such as phenols, alkoxybenzenes, and activated heterocyclic compounds.[4]

-

Regioselectivity: For phenols, the reaction often shows a strong preference for ortho-formylation. This is attributed to the chelation of the phenolic oxygen and the incoming electrophile by the Lewis acid catalyst, directing the substitution to the adjacent position.

-

Milder Conditions: Compared to classical methods like the Gattermann-Koch reaction (which uses CO and HCl under pressure), the Rieche formylation can often be conducted under milder and more accessible laboratory conditions.[6]

-

Avoidance of Poly-substitution: Unlike Friedel-Crafts alkylation, the resulting aldehyde product contains an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack, thus preventing poly-formylation.[7]

Experimental Protocols

General Safety and Handling

This compound: This reagent is a flammable liquid and vapor. It causes skin and serious eye irritation.[8] All manipulations must be performed in a well-ventilated chemical fume hood. Lewis Acids (e.g., TiCl₄, AlCl₃): These are highly corrosive and water-reactive. Titanium tetrachloride, in particular, fumes in moist air, releasing HCl gas. Anhydrous conditions are essential for the reaction's success and safety. Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

| Hazard Statement | Precautionary Measures |

| H225/H226: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. No smoking.[8][9] |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[8][9] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[8][9] |

| Corrosive Lewis Acids | Handle only under an inert atmosphere (N₂ or Ar). Use dry glassware and solvents. |

General Protocol for Rieche Formylation of an Activated Aromatic Compound

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for specific substrates.

Materials & Equipment:

-

Three-necked, round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, pressure-equalizing

-

Reflux condenser with a gas outlet connected to a bubbler or acid gas trap

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Activated aromatic substrate (e.g., mesitylene, anisole)

-

This compound

-

Lewis acid (e.g., Titanium tetrachloride)

-

Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

-

Reagents for workup: Ice, concentrated HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Initial Charging: In the flask, dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent (e.g., 5 mL per mmol of substrate).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.2 - 2.0 eq) dropwise to the stirred solution. This addition can be exothermic; maintain the internal temperature below 5-10 °C.

-

Reagent Addition: Add this compound (1.0 - 1.2 eq) dropwise from the addition funnel over 20-30 minutes, ensuring the temperature remains controlled.[4] Evolution of HCl gas may be observed.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[10] Caution: This is a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the solvent.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude aldehyde product by vacuum distillation, column chromatography, or recrystallization as appropriate.

Example Protocol: Formylation of Mesitylene

The preparation of mesitaldehyde is a classic example of this reaction's utility.[4]

Reaction Conditions Summary:

| Parameter | Value | Reference |

| Substrate | Mesitylene (0.60 mole) | [4] |

| Reagent | Dichloromethyl methyl ether (0.5 mole) | [4] |

| Lewis Acid | Titanium tetrachloride (1.0 mole) | [4] |

| Solvent | Dry Methylene Chloride (375 mL) | [4] |

| Temperature | 0 °C (Ice bath) | [4] |

| Reaction Time | ~30 minutes for addition, then quench | [4] |

| Yield | 81-89% | [4] |

Note: In this specific literature procedure, dichloromethyl methyl ether was used, but the protocol is directly analogous for the n-butyl ether variant. The procedure involves dissolving mesitylene in methylene chloride, cooling in an ice bath, adding titanium tetrachloride, and then adding the dichloromethyl alkyl ether dropwise.[4] The workup follows the general protocol described above.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive Lewis acid (hydrolyzed); Wet solvent/glassware; Substrate is too deactivated. | Use a fresh, unopened bottle of Lewis acid. Ensure all glassware is rigorously dried. This method is unsuitable for strongly deactivated rings (e.g., nitrobenzene). |

| Formation of Tar/Polymer | Reaction temperature too high; Lewis acid concentration too high. | Maintain strict temperature control, especially during additions. Optimize the stoichiometry of the Lewis acid. |

| Dichloromethylation Byproduct | Incomplete hydrolysis; Steric hindrance around the formyl group. | Ensure thorough and vigorous stirring during the aqueous quench. Consider adding a co-solvent like THF during hydrolysis to improve miscibility. |

| Reaction Stalls | Insufficient Lewis acid; Low reaction temperature. | Increase the molar ratio of the Lewis acid. Allow the reaction to stir for a longer period or warm slowly to room temperature after addition. |

Conclusion

The Rieche formylation using this compound is a robust and highly effective method for the direct introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings. Its operational simplicity, applicability to sensitive substrates, and often high regioselectivity make it an indispensable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and adhering to stringent safety and handling protocols, researchers can reliably synthesize valuable aromatic aldehyde building blocks for applications ranging from medicinal chemistry to materials science.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). MESITALDEHYDE. Organic Syntheses Procedure, Coll. Vol. 5, p.733 (1973); Vol. 41, p.56 (1961). Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Dartmouth College. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Available at: [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Available at: [Link]

-

ResearchGate. (n.d.). Lewis Acid-Mediated Friedel-Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. Available at: [Link]

-

SciSpace. (n.d.). Comment of the use of dichloromethyl methyl ether as formylating agent.. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: di-n-butyl ether. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. Available at: [Link]

-

Designer-Drug.com. (n.d.). The synthesis of aromatic aldehydes. Available at: [Link]

-

ResearchGate. (n.d.). Deoxygenative Chlorination of Aldehydes and Alcohols with Dichloromethyl Methyl Ether and TiCl4. Available at: [Link]

- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.

-

Kairav Chemofarbe Industries Ltd. (n.d.). Safety data sheet: di-n-butyl ether. Available at: [Link]

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Available at: [Link]

- Unknown source.

-

SciSpace. (1993). Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. Available at: [Link]

-

Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Available at: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. designer-drug.com [designer-drug.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. kcilglobal.com [kcilglobal.com]

- 10. websites.umich.edu [websites.umich.edu]

Application Note: A Multi-faceted Approach to the Analytical Purity Determination of Dichloromethyl n-Butyl Ether

Introduction: The Imperative for Purity in Chemical Synthesis

Dichloromethyl n-butyl ether (DCBE) is a halogenated ether with potential applications as a reactive intermediate in organic synthesis, particularly in the introduction of the butoxymethyl group or as a precursor in the formation of other functional groups. For researchers, scientists, and professionals in drug development, the chemical purity of such intermediates is not a trivial matter. The presence of unreacted starting materials, by-products, or degradation products can have profound consequences, leading to aberrant reaction pathways, reduced yields, and the introduction of potentially toxic impurities into a final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods for determining the purity of this compound. We will move beyond a simple recitation of steps to explain the causality behind the choice of methodologies. The primary analytical technique discussed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust method for quantification. This is supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and orthogonal purity assessment. The protocols are designed to be self-validating, incorporating system suitability tests in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a foundational understanding of the target molecule and the likely impurities that may accompany it.

Synthesis Context: this compound is typically synthesized via the reaction of n-butanol with a dichloromethylating agent. This context allows us to anticipate a spectrum of potential process-related impurities:

-

Starting Materials: Unreacted n-butanol.

-

Reaction By-products: Monochloromethyl n-butyl ether, bis(n-butoxy)methane.

-

Reagent Residues: Residual acids or bases used as catalysts.

-

Degradation Products: Hydrolysis of DCBE upon exposure to moisture can yield n-butanol and other related products.

The volatility and thermal stability of DCBE make Gas Chromatography the ideal separative technique.

Primary Analytical Method: Purity by Gas Chromatography (GC-FID)

For quantifying the purity of an organic compound against its volatile organic impurities, GC-FID is the gold standard. Its response is directly proportional to the mass of carbon atoms being combusted, making it a reliable technique for area percent purity calculations when response factors are similar.

Causality of Method Design: The choice of a non-polar stationary phase is deliberate. For a mixture of a parent compound and its process-related impurities (which often have similar polarities but different boiling points), a non-polar column separates analytes primarily based on their boiling points and van der Waals interactions. This provides a clean and predictable elution order.

Protocol 1: GC-FID Purity Assay

Objective: To quantify the purity of this compound by area normalization and separate it from potential impurities.

Instrumentation and Materials:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector (FID).

-

GC Column: Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Solvent: Dichloromethane (GC Grade) or Hexane (GC Grade).

-

Sample: this compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with dichloromethane. This creates a sample concentration of ~5 mg/mL.

-

Transfer an aliquot to a 2 mL GC vial.

-

-

Instrument Setup and System Suitability:

-

Set up the GC-FID system according to the parameters in Table 1 .

-

Before running the sample, perform a blank injection (dichloromethane only) to ensure the system is clean.

-

Inject the sample solution five times consecutively. The system is deemed suitable if the relative standard deviation (RSD) of the peak area for the main this compound peak is ≤ 2.0%.

-

-

Analysis:

-

Inject 1 µL of the prepared sample solution into the GC.

-

Acquire the data for the duration of the run (e.g., 15 minutes) to ensure all late-eluting impurities are observed.

-

-

Data Interpretation:

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the purity of this compound using the area percent formula:

-

Purity (%) = (Area of DCBE Peak / Total Area of All Peaks) x 100

-

-

Data Presentation:

Table 1: Recommended GC-FID Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium or Hydrogen | |

| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency. |

| Oven Program | ||

| Initial Temperature | 50 °C, hold for 2 minutes | Allows for good separation of highly volatile components. |

| Ramp Rate | 15 °C/min to 250 °C | A moderate ramp rate to elute components with a range of boiling points effectively. |

| Final Temperature | 250 °C, hold for 5 minutes | Ensures that any high-boiling point impurities are eluted from the column. |

| Detector (FID) | ||

| Detector Temperature | 280 °C | Prevents condensation of the analytes as they exit the column. |

| H₂ Flow | 30 mL/min | Standard setting for FID operation. |

| Air Flow | 300 mL/min | Standard setting for FID operation. |

| Makeup Flow (N₂) | 25 mL/min | Optimizes the flow into the detector for better peak shape. |

Confirmatory & Investigative Methods

While GC-FID provides quantitative purity, it does not identify the chemical structure of the impurities. For this, we turn to mass spectrometry and NMR.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the definitive technique for identifying volatile and semi-volatile organic compounds. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a molecular fingerprint that can be used to elucidate the structure of the compound. For this compound, the presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that is a powerful confirmation of identity.[4][5]

Protocol 2: GC-MS for Impurity Identification

Objective: To identify the structure of impurities detected in the GC-FID analysis.

Instrumentation:

-

GC-MS System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

-

GC Column and Conditions: Use the same column and GC conditions as outlined in Table 1 to ensure retention time correlation between the FID and MS data.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for the GC-FID analysis.

-

Instrument Setup:

-

Set the GC parameters as per Table 1 .

-

Set the MS parameters as detailed in Table 2 .

-

-

Analysis: Inject 1 µL of the sample solution.

-

Data Interpretation:

-

For each impurity peak, analyze the corresponding mass spectrum.

-

Identify the molecular ion (M⁺). Look for the characteristic Cl₂ isotope pattern.

-

Analyze the fragmentation pattern. Key fragments for this compound might include loss of a butyl radical (•C₄H₉), a chlorine radical (•Cl), or cleavage of the ether bond.

-

Compare the obtained spectra with a library (e.g., NIST) or with predicted fragmentation patterns of suspected impurities.

-

Data Presentation:

Table 2: Recommended Mass Spectrometer Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible spectra. |

| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |

| Mass Range | 35 - 350 amu | Covers the expected mass of the parent compound and its fragments. |

| Source Temperature | 230 °C | Standard operating temperature. |

| Quad Temperature | 150 °C | Standard operating temperature. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for absolute structure confirmation. Furthermore, quantitative NMR (qNMR) can be used as an orthogonal method for purity assessment, often without the need for specific impurity reference standards.[6][7] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Protocol 3: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Instrumentation and Materials:

-

NMR Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of CDCl₃ in an NMR tube.

-

Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

-

Data Interpretation:

-

Confirm the expected signals for this compound (predicted shifts below).

-

Integrate the peaks and verify the ratios correspond to the number of protons in each environment.

-

Look for any unexpected peaks, which would indicate the presence of impurities. The chemical shifts of these peaks can provide clues to their identity.[8]

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~ 6.5 ppm (singlet, 1H): Corresponds to the proton on the dichloromethyl group (-O-CHCl₂).

-

~ 3.7 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the ether oxygen (-O-CH₂ -CH₂-).[9]

-

~ 1.6 ppm (sextet, 2H): Corresponds to the second methylene group (-CH₂-CH₂ -CH₂-).

-

~ 0.9 ppm (triplet, 3H): Corresponds to the terminal methyl group (-CH₂-CH₃ ).

Integrated Analytical Workflow and Validation

A robust quality control strategy integrates these methods into a logical workflow. The purity is first checked by the validated GC-FID method. If unknown impurities are detected above a certain threshold (e.g., 0.1%), GC-MS is employed for identification. NMR serves as a definitive structural confirmation of the bulk material.

Method Validation: Any analytical method used in a regulated environment must be validated to demonstrate its fitness for purpose.[2][10] The validation should be conducted according to ICH Q2(R2) guidelines and would assess parameters including:[1][11]

-

Specificity: The ability to assess the analyte in the presence of impurities.

-

Linearity: Proportionality of signal to concentration over a defined range.

-

Accuracy: Closeness of the measured value to the true value.

-

Precision: Repeatability and intermediate precision of the results.

-

Range: The concentration interval where the method is accurate, precise, and linear.

-

Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably quantified.

Visualizations

Diagram 1: Overall Analytical Workflow

Caption: Integrated workflow for purity testing of DCBE.

Diagram 2: Logic for Impurity Identification

Caption: Decision logic for structural elucidation of unknown impurities.

Conclusion

The determination of purity for a chemical intermediate like this compound requires more than a single analytical measurement. It demands a structured, multi-technique approach. By combining the quantitative power of GC-FID with the qualitative and structural identification capabilities of GC-MS and NMR, researchers and drug development professionals can build a comprehensive purity profile. This ensures the quality and consistency of the material, safeguarding the integrity of subsequent research and manufacturing processes. Adherence to established validation principles as outlined by the ICH and USP ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[12][13]

References

-

Organic Syntheses. (n.d.). Dichloromethyl methyl ether. Organic Syntheses Procedure. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Request PDF. Retrieved from [Link]

-

U.S. Pharmacopeia. (2022). <621> Chromatography. USP-NF. Retrieved from [Link]

-

Japan Society for Environmental Chemistry. (n.d.). III Analytical Methods. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

- Shadoff, L. A., Kallos, G. J., & Woods, J. S. (1973). Determination of Bis(chloromethyl) Ether in Air by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 45(13), 2341–2344.

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

-

University of Potsdam. (n.d.). Quality Control. Retrieved from [Link]

- Favretto, D., D'Alpaos, M., & Traldi, P. (1997). The mass spectrometric behaviour of some halogen-containing epoxyethers. European Mass Spectrometry, 3(1), 37-48.

-

U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

- Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Lozano Yeste, S., Bull, S. D., & James, T. D. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols.

-

Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

SciELO. (2014). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

-

Chemistry - The Central Science. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. Retrieved from [Link]

-

IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

PubMed. (2004). Identification of Diethylene Glycol Monobutyl Ether as a Source of Contamination in an Ion Trap Mass Spectrometer. Retrieved from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

-

Spectrochem. (n.d.). Chemicals Made To Your Specific Needs. Retrieved from [Link]

-

All 'Bout Chemistry. (2020, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Retrieved from [Link]

-

Analytice. (n.d.). bis (chloromethyl ether) (542-88-1); Chloromethyl methyl ether (107-30-2); dichloromethyl methyl ether (4885-02-3); chloromethyl dichloromethyl ether (2799-32-8); bis (dichloromethyl) ether (20524-86-1) - analysis. Retrieved from [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Quality Control [chem.ch.huji.ac.il]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. database.ich.org [database.ich.org]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. usp.org [usp.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Preventing peroxide formation in dichloromethyl n-butyl ether

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: Dichloromethyl n-Butyl Ether

Welcome to the technical support center for the safe handling and use of this compound. This guide is designed to provide researchers and laboratory personnel with the necessary information to prevent, detect, and manage the risks associated with peroxide formation in this solvent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Section 1: Understanding the Hazard - FAQs

This section addresses the fundamental questions regarding peroxide formation in this compound.

Q1: What is peroxide formation and why should I be concerned?

A1: Peroxide formation is a process where certain chemicals, including many ethers, react with atmospheric oxygen to form unstable peroxide compounds.[1][2] This autoxidation is a free-radical chain reaction that is often initiated or accelerated by light, heat, and contaminants.[1][3] The primary danger lies in the resulting organic peroxides and hydroperoxides, which are highly unstable and can be sensitive to shock, heat, friction, or static discharge.[4][5] If these peroxides accumulate and become concentrated (for example, through evaporation or distillation), they can detonate violently, posing a severe explosion hazard that can lead to serious injury or fatalities.[5][6]

Q2: Is this compound a peroxide-former?